N2-Losartanyl-losartan chemical structure and CAS 230971-72-9
N2-Losartanyl-losartan chemical structure and CAS 230971-72-9
The following technical guide details the chemical structure, mechanistic formation, and analytical control of N2-Losartanyl-losartan (CAS 230971-72-9) , a critical impurity in the manufacturing and stability profiling of Losartan Potassium.
Structural Elucidation, Formation Mechanism, and Analytical Control Strategy[1][2]
Executive Summary
N2-Losartanyl-losartan (also known as Losartan Impurity M in the European Pharmacopoeia) is a dimeric degradation product and process impurity of the angiotensin II receptor blocker, Losartan.[1][2][3][4] Characterized by the condensation of two Losartan monomers with the elimination of water, this compound represents a significant critical quality attribute (CQA) due to its formation under acidic and thermal stress conditions.
This guide provides a comprehensive technical analysis for CMC (Chemistry, Manufacturing, and Controls) scientists, focusing on the structural integrity, mechanistic origins, and validated analytical protocols required for its control in drug substances and drug products.
Part 1: Chemical Identity & Structural Elucidation[1]
The core structural challenge with CAS 230971-72-9 lies in distinguishing it from other potential dimers (such as the ether-linked dimer).[1][2] The "N2-Losartanyl" designation explicitly identifies the linkage site: the hydroxymethyl group of one Losartan molecule alkylates the N2-position of the tetrazole ring of a second Losartan molecule.[1][2]
Chemical Data Table
| Parameter | Specification |
| Common Name | N2-Losartanyl-losartan |
| Pharmacopoeial Designation | Losartan EP Impurity M; USP Related Compound E (varies by revision, verify specific USP monograph) |
| CAS Number | 230971-72-9 |
| Molecular Formula | C₄₄H₄₄Cl₂N₁₂O |
| Molecular Weight | 827.81 g/mol |
| Structural Class | Positional Dimer (Condensation Product) |
| Key Functional Groups | Tetrazole (N2-substituted), Imidazole, Biphenyl, Hydroxyl (one remaining) |
Structural Visualization
The following diagram illustrates the connectivity of the dimer. Note the asymmetry: one Losartan unit retains its primary alcohol, while the other serves as the "alkylating" agent via its methylene bridge, bonding to the tetrazole nitrogen of the first unit.
Figure 1: Connectivity logic of N2-Losartanyl-losartan.[1][2][5][] The critical linkage is between the imidazole-methyl carbon of the donor and the tetrazole nitrogen of the acceptor.[2]
Part 2: Mechanistic Origins (Formation Pathways)[2]
Understanding the formation of Impurity M is essential for process control.[7] It is not typically formed during the primary coupling steps of the API synthesis but rather arises during work-up, purification, or storage under specific stress conditions.[2]
The Acid-Catalyzed Condensation Mechanism
The primary pathway is an intermolecular dehydration reaction catalyzed by acid or heat.[1][2]
-
Protonation: The primary hydroxyl group (-CH₂OH) of a Losartan molecule is protonated, creating a good leaving group (-OH₂⁺).[2]
-
Carbocation Formation / SN2 Attack: The protonated alcohol leaves (forming a transient carbocation) or is directly attacked by a nucleophile.[2]
-
Nucleophilic Attack: The tetrazole ring of a neighboring Losartan molecule acts as the nucleophile. The N2 position of the tetrazole is often the preferred nucleophilic site due to steric and electronic factors in the biphenyl system.
-
Dimerization: The formation of the C-N bond completes the dimerization, releasing a water molecule.
Mechanism Diagram
Figure 2: Step-by-step formation mechanism of Impurity M via acid-catalyzed dehydration.[2]
Part 3: Analytical Strategy & Control[2][8]
Detecting and quantifying N2-Losartanyl-losartan requires high-resolution separation techniques due to its structural similarity to the parent API and other dimeric impurities (e.g., the ether-linked dimer).[1][2]
High-Performance Liquid Chromatography (HPLC) Protocol
The following method is aligned with standard pharmacopoeial approaches (EP/USP) for Losartan related substances.
| Parameter | Condition |
| Column | C18 (L1 packing), 250 mm × 4.6 mm, 5 µm (e.g., Kromasil 100-5C18 or equivalent) |
| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 - 1.5 mL/min (Method dependent) |
| Detection | UV @ 220 nm (optimal for amide/tetrazole absorption) or 254 nm |
| Column Temp | 35°C |
| Elution Mode | Gradient (See profile below) |
Gradient Profile Suggestion:
-
0-25 min: Linear gradient from 60:40 (A:B) to 40:60 (A:B).
-
Rationale: The dimer is significantly more lipophilic than Losartan (LogP ~9.8 vs ~4 for Losartan) due to the doubled aromatic surface area. It will elute after the main API peak, typically with a Relative Retention Time (RRT) of ~1.8 to 2.5 depending on the exact gradient.[2]
Mass Spectrometry (LC-MS) Identification
For definitive identification during method validation:
-
Ionization: ESI Positive Mode.
-
Molecular Ion: Look for
or .[2] -
Fragmentation Pattern:
Part 4: Regulatory & Safety Context
ICH Q3A/B Compliance
-
Classification: Impurity M is considered a degradation product and a process-related impurity .[1][2]
-
Reporting Threshold: typically >0.05% or >0.10% depending on daily dose.
-
Qualification: If the level exceeds the qualification threshold (usually 0.15% for max daily doses < 2g), toxicological qualification is required.[2] However, as a dimer of the active moiety, it generally shares the toxicological profile of the parent but with lower potency and bioavailability.
-
Control Strategy:
-
Limit exposure of the API to acidic aqueous solutions during isolation.
-
Control drying temperatures to prevent thermal condensation.
-
Monitor "Related Substances" using the EP/USP method to ensure Impurity M remains NMT (Not More Than) 0.15% (or specific monograph limit).[2]
-
References
-
European Pharmacopoeia (Ph.[2] Eur.) . Losartan Potassium Monograph. (Defines "Impurity M" and provides the official analytical method).
-
Asian Journal of Chemistry . Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. (Detailed spectral characterization of the dimer). [1][2]
-
PubChem . Compound Summary: N2-Losartanyl-losartan (CAS 230971-72-9).[1][2][3][4][5][8][9][10] National Library of Medicine. [1][2]
-
BenchChem . Chromatographic Separation of Losartan and its Dimeric Impurities. (Application note on HPLC separation). [1][2]
-
LGC Standards . Impurity Reference Materials: N2-Losartanyl-losartan.[1][2][3][4][5][][8][9][10] (Reference standard data).
Sources
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- 3. Losartan EP Impurity M | CAS No- 230971-72-9 [chemicea.com]
- 4. Losartan EP Impurity M [saitraders.co.in]
- 5. veeprho.com [veeprho.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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